molecular formula C12H16BrNO B1328492 4-(2-Bromo-4-methylphenoxy)piperidine CAS No. 946759-64-4

4-(2-Bromo-4-methylphenoxy)piperidine

Cat. No. B1328492
M. Wt: 270.17 g/mol
InChI Key: JUMILGKCGVTNOQ-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-methylphenoxy)piperidine, also known as BAMPP, is an organic compound that has become an important area of focus in scientific research . It has a molecular weight of 270.18 .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-(2-Bromo-4-methylphenoxy)piperidine, is a significant area of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 4-(2-Bromo-4-methylphenoxy)piperidine is C12H16BrNO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including 4-(2-Bromo-4-methylphenoxy)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Halogenated Piperidines as Radiolabeled Probes

  • Radiolabeled Probes for σ Receptors : Halogenated 4-(phenoxymethyl)piperidines, including variants with a structure similar to 4-(2-Bromo-4-methylphenoxy)piperidine, have been synthesized as potential σ receptor ligands. These compounds, particularly 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, show promise for in vivo tomographic studies of σ receptors, indicating high uptake and good retention in organs known to possess these receptors (Waterhouse et al., 1997).

Synthesis and Application in Drug Development

  • Synthesis of Disubstituted Piperidines : The synthesis of 4,4 disubstituted piperidines, which are of interest in various pharmacological applications such as neuroleptics and analgesics, can be achieved using reagents like 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine (Huybrechts & Hoornaert, 1981).

Materials Science and Polymer Chemistry

  • Styrene Copolymerization : Phenoxy ring-substituted phenylcyanoacrylates, including variants similar to 4-(2-Bromo-4-methylphenoxy)piperidine, have been prepared and copolymerized with styrene. These compounds could have applications in developing novel materials (Whelpley et al., 2022).

Biomedical and Pharmaceutical Research

  • Enzyme Inhibition and Anticancer Activity : Piperidine derivatives have been explored for their inhibitory activity against enzymes and potential anticancer properties. For instance, azide-bridged polymeric Cu(II) complexes utilizing piperidine-based Schiff base ligands showed impressive DNA- and HSA-binding efficacy, leading to notable anticancer activity (Das et al., 2022).

Analytical Chemistry

  • Enantiomeric Resolution : Piperidine derivatives, including those with bromo and nitro groups, have been subject to enantiomeric resolution studies, which are crucial in developing drugs with specific stereoisomer activities (Ali et al., 2016).

Future Directions

Piperidines are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-(2-bromo-4-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMILGKCGVTNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCNCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-4-methylphenoxy)piperidine

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